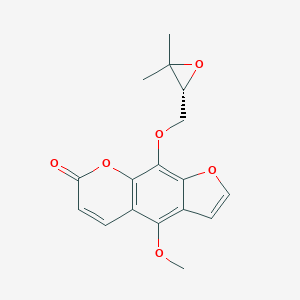

Byakangelicol

Beschreibung

Byakangelicol has been reported in Stauranthus perforatus, Glehnia littoralis, and other organisms with data available.

RN given for (R)-isomer; structure in first source

Eigenschaften

IUPAC Name |

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBITTMJKIGFNH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180727 | |

| Record name | Byakangelicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26091-79-2, 61046-59-1 | |

| Record name | Byakangelicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byakangelicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Byakangelicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | byakangelicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26091-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity Screening of Byakangelicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol, a furanocoumarin compound isolated from the roots of Angelica dahurica, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on the biological activities of Byakangelicol, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further investigation and drug development efforts.

Anti-inflammatory Activity

Byakangelicol has demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Cyclooxygenase-2 (COX-2)

Byakangelicol has been shown to inhibit the activity and expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Studies have indicated that Byakangelicol at concentrations between 10-50 μM effectively attenuates COX-2 activity. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Table 1: Anti-inflammatory Activity of Byakangelicol

| Biological Target | Assay System | Effective Concentration | Reference |

| COX-2 Activity & Expression | Human pulmonary epithelial cells (A549) | 10-50 μM | |

| Osteoclastogenesis | TiPs-stimulated RAW264.7 cells | Concentration-dependent inhibition |

Modulation of NF-κB Signaling Pathway

Byakangelicol exerts its anti-inflammatory effects in part by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, Byakangelicol can effectively downregulate the inflammatory response.

Anticancer Activity

Emerging evidence suggests that Byakangelicol possesses anticancer properties, particularly against breast cancer.

Cytotoxicity in Breast Cancer Cell Lines

While specific IC50 values for Byakangelicol against breast cancer cell lines such as MCF-7 and MDA-MB-231 are not yet widely reported, the general anticancer potential of furanocoumarins and related compounds has been documented. Further research is required to quantify the cytotoxic effects of Byakangelicol on these and other cancer cell lines.

Table 2: Anticancer Activity of Related Compounds against Breast Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Synthetic Derivatives | MCF-7 | 3.1 - 120 | |

| Synthetic Derivatives | MDA-MB-231 | 2.4 - 17.98 |

Modulation of JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often dysregulated in cancer. Byakangelicol's potential to modulate this pathway is an area of active investigation for its anticancer effects.

Neuroprotective Activity

Byakangelicol is being explored for its potential neuroprotective effects, which may be beneficial in the context of neurodegenerative diseases.

Acetylcholinesterase Inhibition

One of the mechanisms underlying neuroprotection is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. While specific IC50 values for Byakangelicol are still under investigation, related natural compounds have shown AChE inhibitory activity.

Table 3: Acetylcholinesterase Inhibitory Activity of Related Natural Compounds

| Compound | IC50 (µM) | Reference |

| Baicalein | 6.42 ± 0.07 | |

| Galanthamine | 0.29 ± 0.02 |

Antimicrobial Activity

Preliminary studies suggest that Byakangelicol may possess antimicrobial properties against a range of pathogens.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. While comprehensive MIC data for Byakangelicol against a wide spectrum of bacteria and fungi is not yet available, the antimicrobial potential of furanocoumarins warrants further investigation.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the screening of the biological activities of Byakangelicol.

Anti-inflammatory Assays

-

COX-2 Inhibition Assay: The ability of Byakangelicol to inhibit COX-2 can be assessed using commercially available kits or by measuring the production of prostaglandins (e.g., PGE2) in cell cultures (e.g., A549 cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Nitric Oxide (NO) Production Assay (Griess Assay): This colorimetric assay measures the production of nitric oxide, a pro-inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7) upon stimulation. A reduction in NO levels in the presence of Byakangelicol indicates anti-inflammatory activity.

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Byakangelicol's Role in Cyclooxygenase-2 (COX-2) Inhibition

Abstract

Byakangelicol, a furanocoumarin isolated from the roots of Angelica dahurica, has emerged as a significant natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive investigation into the molecular mechanisms underpinning Byakangelicol's role as a selective inhibitor of cyclooxygenase-2 (COX-2). It details the dual-inhibitory action of Byakangelicol, involving both the direct suppression of COX-2 enzymatic activity and the downregulation of its expression via the NF-κB signaling pathway. This document synthesizes quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the relevant biological pathways and workflows to serve as a critical resource for researchers in pharmacology and drug development.

Introduction: The Inflammatory Cascade and COX-2

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation contributes to numerous chronic diseases.[1] Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key inflammatory mediators.[2][3] There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation.[4][5]

-

COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by stimuli like cytokines (e.g., Interleukin-1β) and lipopolysaccharides (LPS).[4][5] Its product, PGE2, contributes to pain, fever, and inflammation.[2]

Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with the inhibition of COX-1 by traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2][6] Byakangelicol has been identified as a compound that selectively targets COX-2, making it a promising candidate for further investigation.[7]

Mechanism of Action: Byakangelicol's Dual Inhibition of COX-2

Research demonstrates that Byakangelicol exerts its anti-inflammatory effects through a dual mechanism, targeting both the activity and the synthesis of the COX-2 enzyme.[7]

Direct Inhibition of COX-2 Enzymatic Activity

Byakangelicol directly inhibits the enzymatic function of COX-2 in a concentration-dependent manner.[7] This action prevents the conversion of arachidonic acid to PGH2, thereby reducing the production of downstream pro-inflammatory prostaglandins like PGE2.

Suppression of COX-2 Expression via NF-κB Pathway

Beyond direct enzyme inhibition, Byakangelicol also suppresses the de novo synthesis of the COX-2 protein. This is achieved by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[7] Pro-inflammatory stimuli, such as Interleukin-1β (IL-1β), typically trigger the degradation of the inhibitory protein IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate from the cytosol into the nucleus.[7][8] Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of target genes, including PTGS2 (the gene encoding COX-2).[9]

Byakangelicol partially inhibits the IL-1β-induced degradation of IκBα, which in turn reduces the nuclear translocation of the p65 subunit and subsequent COX-2 expression.[7] Notably, Byakangelicol does not appear to affect the p44/42 mitogen-activated protein kinase (MAPK) pathway, indicating a degree of specificity in its mechanism.[7][10]

Quantitative Data on Byakangelicol's Inhibitory Effects

The following tables summarize the key quantitative findings from in vitro studies on Byakangelicol's activity.

Table 1: Concentration-Dependent Inhibition of COX-2 and PGE2 by Byakangelicol

| Parameter | Cell Line | Inducing Agent | Byakangelicol Concentration (µM) | Effect | Citation |

|---|---|---|---|---|---|

| COX-2 Expression | A549 | IL-1β | 10 - 50 | Concentration-dependent attenuation | [7] |

| PGE2 Release | A549 | IL-1β | 10 - 50 | Concentration-dependent attenuation | [7] |

| COX-2 Enzyme Activity | A549 | IL-1β | 10 - 50 | Concentration-dependent inhibition |[7] |

Table 2: Selectivity Profile of Byakangelicol

| Enzyme | Cell Line | Byakangelicol Concentration (µM) | Effect on Activity/Expression | Citation |

|---|---|---|---|---|

| COX-1 | A549 | Up to 200 | No effect | [7] |

| COX-2 | A549 | 10 - 50 | Inhibition |[7] |

Table 3: Effect of Byakangelicol on Inflammatory Cytokines

| Cytokine | Cell Line | Inducing Agent | Effect of Byakangelicol | Citation |

|---|---|---|---|---|

| TNF-α | RAW264.7 | LPS | Downregulation | [11] |

| IL-6 | RAW264.7 | LPS | Downregulation | [11] |

| IL-1β | RAW264.7 | LPS | Downregulation | [11] |

| IL-10 (anti-inflammatory) | RAW264.7 | LPS | Upregulation |[11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of Byakangelicol.

Cell Culture and Induction of Inflammation

-

Cell Lines: Human pulmonary epithelial cells (A549) or murine macrophage-like cells (RAW264.7) are commonly used.[7][11]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.[11]

-

Inflammatory Stimulation: To induce an inflammatory response and COX-2 expression, cells are stimulated with either Interleukin-1β (IL-1β) or lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours).[7][11]

-

Treatment: Cells are pre-treated with varying concentrations of Byakangelicol (e.g., 10-50 µM) for a specified period before stimulation with the inflammatory agent.[7]

Western Blot Analysis for Protein Expression

-

Protein Extraction: Following treatment, cells are lysed. For NF-κB translocation studies, cytosolic and nuclear protein fractions are prepared separately.

-

Quantification: Protein concentration is determined using a BCA or Bradford protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for COX-2, COX-1, IκBα, p65, or a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Prostaglandin E2 (PGE2) Release Assay

-

Sample Collection: The cell culture supernatant is collected after the treatment and stimulation period.

-

Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

NF-κB Nuclear Translocation and DNA Binding Assay

-

Nuclear Protein Extraction: As described in the Western Blot protocol, nuclear extracts are prepared from treated cells.

-

Electrophoretic Mobility Shift Assay (EMSA):

-

A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

The labeled probe is incubated with the nuclear protein extracts to allow for the formation of DNA-protein complexes.

-

The reaction mixture is resolved on a non-denaturing polyacrylamide gel.

-

The gel is dried and subjected to autoradiography or other appropriate imaging to visualize the DNA-protein complexes. A "shift" in the mobility of the labeled probe indicates NF-κB binding.[7]

-

Visualizations: Pathways and Workflows

Diagram 1: Byakangelicol's Inhibition of the NF-κB Signaling Pathway

Caption: Byakangelicol inhibits IL-1β-induced NF-κB activation.

Diagram 2: General Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing Byakangelicol's anti-inflammatory effects.

Diagram 3: Logical Diagram of Byakangelicol's Dual-Action Mechanism

Caption: Byakangelicol's dual inhibition of the COX-2 pathway.

Conclusion and Future Directions

Byakangelicol presents a compelling profile as a selective COX-2 inhibitor. Its dual mechanism of action—directly inhibiting enzyme activity and suppressing gene expression via the NF-κB pathway—positions it as a potent anti-inflammatory agent.[7] The compound's high selectivity for COX-2 over COX-1 suggests a potentially favorable safety profile with a reduced risk of gastrointestinal complications compared to traditional NSAIDs.[7] Further in vivo studies are warranted to confirm these effects and to evaluate the pharmacokinetics and therapeutic efficacy of Byakangelicol in models of chronic inflammatory disease.[9] The detailed mechanisms and protocols outlined in this guide provide a solid foundation for future research into this promising natural compound.

References

- 1. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Byakangelicol, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6,6'-Bieckol suppresses inflammatory responses by down-regulating nuclear factor-κB activation via Akt, JNK, and p38 MAPK in LPS-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Byakangelicol suppresses TiPs-stimulated osteoclastogenesis and bone destruction via COX-2/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 11. mdpi.com [mdpi.com]

Preliminary Studies on the Anti-Proliferative Effects of Byakangelicol: A Technical Guide

Abstract

Byakangelicol, a furanocoumarin isolated from the root of Angelica dahurica, has demonstrated notable anti-proliferative effects against a variety of human tumor cell lines. This technical guide provides a comprehensive overview of the preliminary research into Byakangelicol's anti-cancer properties. It is intended for researchers, scientists, and drug development professionals. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved in Byakangelicol's mechanism of action. While research on Byakangelicol is ongoing, this guide consolidates the current understanding to facilitate further investigation into its therapeutic potential.

Introduction

Natural compounds are a significant source of novel therapeutic agents, particularly in oncology. Byakangelicol, a natural furanocoumarin, has emerged as a compound of interest due to its observed anti-proliferative activities. Preliminary studies suggest that Byakangelicol can inhibit the growth of various cancer cell lines, indicating its potential as a lead compound for the development of new anti-cancer drugs. This guide aims to provide a detailed technical overview of the existing research, focusing on the anti-proliferative effects of Byakangelicol, the experimental methodologies used to assess these effects, and the potential molecular pathways it may modulate.

Data Presentation: Anti-Proliferative Activity of Byakangelicol

Quantitative data on the anti-proliferative effects of Byakangelicol is crucial for evaluating its potency and selectivity. While specific IC50 values for Byakangelicol across a wide range of cell lines are not extensively documented in publicly available literature, existing studies indicate a dose-dependent inhibitory effect on several human tumor cell lines. The following table summarizes the reported anti-proliferative activity of Byakangelicol.

| Cell Line | Cancer Type | Assay Type | Observed Effect | Citation |

| A549 | Non-small cell lung cancer | SRB or similar | Significant inhibition of proliferation | |

| SK-OV-3 | Ovary | SRB or similar | Significant inhibition of proliferation | |

| SK-MEL-2 | Melanoma | SRB or similar | Significant inhibition of proliferation | |

| XF498 | Central Nervous System | SRB or similar | Significant inhibition of proliferation | |

| HCT-15 | Colon | SRB or similar | Significant inhibition of proliferation | |

| Breast Cancer Cells | Breast Cancer | Not Specified | Inhibition of tumor cell proliferation | |

| A549 | Human pulmonary epithelial cells | Not Specified | Attenuated IL-1β-induced COX-2 expression and PGE2 release in a concentration-dependent manner (10-50 µM) |

Note: Specific IC50 values were not provided in the cited literature. The Sulforhodamine B (SRB) assay is a commonly used method for cytotoxicity screening and is cited as a relevant protocol.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of Byakangelicol's anti-proliferative effects. These protocols are based on standard laboratory procedures and can be adapted for further research on Byakangelicol.

Cell Culture

Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498, HCT-15) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of Byakangelicol and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

-

Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of Byakangelicol on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Byakangelicol at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 70% cold ethanol and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways.

Procedure:

-

Protein Extraction: Treat cells with Byakangelicol, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, SHP-1, NF-κB p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Potential Signaling Pathways

Based on studies of Byakangelicol and related furanocoumarins, two key signaling pathways are hypothesized to be involved in its anti-proliferative effects: the SHP-1/JAK2/STAT3 pathway and the NF-κB pathway.

Caption: Hypothesized Byakangelicol-mediated inhibition of the JAK2/STAT3 pathway via SHP-1 induction.

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Byakangelicol Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol is a furanocoumarin compound isolated from the roots of Angelica dahurica, a plant with a long history of use in traditional medicine.[1][2] Scientific research has identified Byakangelicol as a potent anti-inflammatory agent.[1][3] Its mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2) expression and activity, a key enzyme in the inflammatory pathway.[1] This inhibition is mediated, at least in part, by the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4] Furthermore, Byakangelicol has been shown to modulate the production of various inflammatory mediators, including a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and an increase in the anti-inflammatory cytokine IL-10.[3] Byakangelicol has also been noted to decrease nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3] These properties make Byakangelicol a promising candidate for the development of new anti-inflammatory therapeutics.

These application notes provide a comprehensive guide to the in vitro assays that can be employed to characterize and quantify the biological activity of Byakangelicol. The protocols detailed below are designed to be robust and reproducible for use in academic and industrial research settings.

Key Biological Activities and Corresponding In Vitro Assays

| Biological Activity | In Vitro Assay | Key Parameters Measured | Cell Line Example |

| Anti-inflammatory | Cytokine Quantification Assay | Levels of TNF-α, IL-6, IL-1β, IL-10 | RAW 264.7, A549 |

| Nitric Oxide (NO) Production Assay | Nitrite concentration | RAW 264.7 | |

| COX-2 Enzyme Activity Assay | Prostaglandin E2 (PGE2) levels | A549 | |

| Mechanism of Action | NF-κB Signaling Pathway Assay | Phosphorylation of IκBα, nuclear translocation of p65 | A549, RAW 264.7 |

| Cytotoxicity | Cell Viability Assay | Cell proliferation/metabolic activity | RAW 264.7, A549 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions:

-

Culture RAW 264.7 or A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Byakangelicol Preparation:

-

Dissolve Byakangelicol in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-50 mM).

-

Dilute the stock solution in a complete culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Viability Assay (CCK-8 Assay)

This assay is crucial to determine the non-toxic concentration range of Byakangelicol for subsequent experiments.

-

Procedure:

-

Seed RAW 264.7 or A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Byakangelicol (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.[3]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.

-

Quantification of Inflammatory Cytokines (ELISA)

This protocol measures the effect of Byakangelicol on the production of key pro- and anti-inflammatory cytokines.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Byakangelicol for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[3]

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Nitric Oxide (NO) Production Assay (Griess Test)

This assay determines the effect of Byakangelicol on the production of nitric oxide, a key inflammatory mediator.

-

Procedure:

-

Follow the cell seeding, pre-treatment, and LPS stimulation steps as described in the cytokine quantification protocol.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

COX-2 Enzyme Activity Assay (PGE2 Quantification)

This assay evaluates the direct inhibitory effect of Byakangelicol on COX-2 enzyme activity by measuring the production of its product, prostaglandin E2 (PGE2).

-

Procedure:

-

Seed A549 cells in a 24-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of Byakangelicol (e.g., 10-50 µM) for 1 hour.[1]

-

Stimulate the cells with interleukin-1β (IL-1β; 1 ng/mL) for 24 hours to induce COX-2 expression.[1]

-

Collect the cell culture supernatants.

-

Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

NF-κB Signaling Pathway Analysis (Western Blot)

This protocol assesses the effect of Byakangelicol on the NF-κB pathway by analyzing the degradation of IκB-α and the nuclear translocation of the p65 subunit.

-

Procedure:

-

Seed A549 or RAW 264.7 cells in a 6-well plate and grow to 80-90% confluence.

-

Pre-treat the cells with Byakangelicol (e.g., 50 µM) for 1 hour.[1]

-

Stimulate the cells with IL-1β or LPS for a short duration (e.g., 15-30 minutes).

-

For IκB-α degradation: Lyse the cells to obtain total cell lysates.

-

For p65 translocation: Perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.

-

Determine the protein concentration of the lysates/fractions using a BCA protein assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against IκB-α, p65, and appropriate loading controls (e.g., β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Data Presentation

Table 1: Effect of Byakangelicol on Cell Viability

| Byakangelicol (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle) | 100 ± 5.2 |

| 0.1 | 98.7 ± 4.8 |

| 1 | 99.1 ± 5.5 |

| 10 | 97.5 ± 6.1 |

| 50 | 95.3 ± 5.9 |

| 100 | 85.2 ± 7.3 |

Table 2: Effect of Byakangelicol on Cytokine Production in LPS-stimulated RAW 264.7 Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |

| Control | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.5 | 25.4 ± 3.1 |

| LPS (1 µg/mL) | 580.4 ± 45.7 | 450.6 ± 38.2 | 320.1 ± 29.8 | 15.8 ± 2.5 |

| LPS + Byakangelicol (10 µM) | 420.1 ± 35.9 | 310.8 ± 28.4 | 215.7 ± 20.1 | 35.2 ± 4.0 |

| LPS + Byakangelicol (50 µM) | 250.7 ± 22.3 | 180.2 ± 15.9 | 125.4 ± 11.8 | 50.1 ± 5.6 |

Table 3: Effect of Byakangelicol on NO Production and PGE2 Release

| Treatment | NO Production (µM) in RAW 264.7 | PGE2 Release (pg/mL) in A549 |

| Control | 2.5 ± 0.4 | 50.1 ± 6.2 |

| Stimulant (LPS/IL-1β) | 45.8 ± 3.9 | 350.7 ± 28.9 |

| Stimulant + Byakangelicol (10 µM) | 30.1 ± 2.8 | 240.5 ± 21.7 |

| Stimulant + Byakangelicol (50 µM) | 15.7 ± 1.9 | 130.2 ± 15.4 |

Visualizations

Caption: Byakangelicol's Anti-inflammatory Signaling Pathway.

Caption: Workflow for In Vitro Anti-inflammatory Assays.

References

Unveiling the Anti-Inflammatory Potential of Byakangelicol: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the anti-inflammatory properties of Byakangelicol. The information presented is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this natural compound.

Introduction to Byakangelicol

Byakangelicol is a furanocoumarin compound that has garnered significant interest for its diverse pharmacological activities, including its potent anti-inflammatory effects. Understanding its mechanism of action and efficacy in relevant in vivo models is a critical step in the drug development process. This document outlines key animal models that have been successfully employed to study the anti-inflammatory effects of Byakangelicol and its related compound, Byakangelicin, with a focus on inflammatory pathways involving NF-κB and COX-2.

Key Animal Models for Assessing Anti-Inflammatory Effects

Several well-established animal models can be utilized to assess the anti-inflammatory efficacy of Byakangelicol. The choice of model depends on the specific aspect of inflammation being investigated, from acute localized inflammation to chronic inflammatory diseases.

Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for evaluating acute inflammation. The injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response, characterized by edema, erythema, and hyperalgesia. The early phase is mediated by histamine and serotonin, while the later phase involves the production of prostaglandins and cytokines, making it a suitable model to test compounds that interfere with these mediators.

Lipopolysaccharide (LPS)-Induced Inflammation Models

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Systemic or localized administration of LPS can be used to create various models:

-

Systemic Inflammation: Intraperitoneal (i.p.) injection of LPS in mice or rats leads to a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) into the circulation. This model is useful for studying the systemic anti-inflammatory effects of Byakangelicol.

-

Neuroinflammation: Intraperitoneal or intracerebral injection of LPS can induce neuroinflammation, characterized by the activation of microglia and astrocytes and the production of inflammatory mediators in the brain. This model is relevant for investigating the potential of Byakangelicol in neurological disorders with an inflammatory component.

-

Acute Lung Injury: Intratracheal or intranasal administration of LPS can induce acute lung injury, characterized by neutrophil infiltration and cytokine production in the lungs.

Titanium Particle (TiP)-Induced Calvarial Osteolysis in Mice

This model is particularly relevant for studying inflammation-induced bone loss, a common issue in aseptic loosening of joint prostheses. Titanium particles are implanted on the murine calvaria, leading to a local inflammatory response, osteoclast activation, and subsequent bone resorption. This model has been used to demonstrate Byakangelicol's ability to mitigate inflammatory bone destruction by targeting the COX-2/NF-κB signaling pathway.

Surgical Destabilization of the Medial Meniscus (DMM) Mouse Model of Osteoarthritis (OA)

The DMM model is a well-established surgical model of post-traumatic osteoarthritis. Surgical destabilization of the knee joint leads to progressive cartilage degeneration, osteophyte formation, and synovitis, all of which have a significant inflammatory component. This model has been used to evaluate the protective effects of Byakangelicin on cartilage and its ability to suppress inflammatory responses in the joint.

Signaling Pathways Modulated by Byakangelicol

The anti-inflammatory effects of Byakangelicol are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Studies have shown that Byakangelicol can suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators.

Caption: Byakangelicol inhibits the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also critical regulators of inflammation. These pathways are activated by various extracellular stimuli, including inflammatory cytokines and LPS, and they play a key role in regulating the production of pro-inflammatory mediators. While less directly studied for Byakangelicol itself, modulation of MAPK pathways is a common mechanism for anti-inflammatory compounds.

Caption: Overview of the MAPK signaling cascade.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for evaluating the anti-inflammatory effects of Byakangelicol and related compounds.

Protocol for Carrageenan-Induced Paw Edema

Objective: To evaluate the effect of Byakangelicol on acute inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice (180-220 g)

-

Lambda carrageenan (1% w/v in sterile saline)

-

Byakangelicol (various doses, dissolved in a suitable vehicle like DMSO and diluted in saline)

-

Reference drug (e.g., Indomethacin, 5 mg/kg)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight with free access to water.

-

Divide animals into groups (e.g., vehicle control, Byakangelicol low dose, Byakangelicol high dose, reference drug).

-

Administer Byakangelicol or the reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol for LPS-Induced Systemic Inflammation in Mice

Objective: To assess the effect of Byakangelicol on systemic inflammation.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Byakangelicol

-

Sterile phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Acclimatize mice and divide them into experimental groups.

-

Administer Byakangelicol (e.g., i.p.) at the desired doses 1 hour before LPS challenge.

-

Inject LPS (e.g., 1-5 mg/kg) i.p. to induce systemic inflammation.

-

At a specified time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture.

-

Separate serum and store at -80°C until analysis.

-

Measure the levels of TNF-α, IL-1β, and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

Protocol for TiP-Induced Calvarial Osteolysis in Mice

Objective: To evaluate the effect of Byakangelicol on inflammation-induced bone loss.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Titanium particles (TiPs)

-

Byakangelicol

-

Surgical instruments

-

Micro-CT scanner

Procedure:

-

Anesthetize mice and make a sagittal incision on the scalp.

-

Implant TiPs onto the surface of the calvaria.

-

Suture the incision.

-

Administer Byakangelicol (e.g., daily via i.p. injection) for a specified period (e.g., 7-14 days).

-

At the end of the treatment period, euthanize the mice and harvest the calvaria.

-

Analyze bone resorption using a micro-CT scanner to quantify the area and volume of osteolysis.

-

Perform histological analysis (e.g., H&E staining, TRAP staining for osteoclasts) to assess inflammation and osteoclast activity.

Data Presentation

Quantitative data from studies on Byakangelicol's anti-inflammatory effects should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Byakangelicol on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | 1.25 ± 0.15 | - |

| Byakangelicol | 10 | 0.85 ± 0.12* | 32% |

| Byakangelicol | 30 | 0.60 ± 0.10 | 52% |

| Indomethacin | 5 | 0.55 ± 0.08 | 56% |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of Byakangelicol on Serum Cytokine Levels in LPS-Treated Mice

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | - | 1500 ± 200 | 2500 ± 300 |

| Byakangelicol | 20 | 950 ± 150 | 1600 ± 250 |

| Byakangelicol | 40 | 600 ± 100 | 1000 ± 200 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Experimental Workflow Visualization

A generalized workflow for screening the anti-inflammatory potential of Byakangelicol is presented below.

Caption: A typical experimental workflow.

Conclusion

The animal models and protocols described herein provide a robust framework for the preclinical evaluation

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Byakangelicol in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Byakangelicol is a furanocoumarin found in various medicinal plants, notably from the Angelica genus, such as Angelica dahurica.[1][2] It has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory and anti-tumor effects.[1][3][4] Accurate quantification of Byakangelicol in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of Byakangelicol.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and HPLC analysis.

1. Materials and Reagents

-

Byakangelicol reference standard (≥95% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (optional, for mobile phase modification)

-

Plant material (e.g., dried roots of Angelica dahurica)

-

Syringe filters (0.45 µm)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis detector

-

3. Sample Preparation: Extraction

A robust extraction method is critical for accurate quantification. Ultrasound-assisted extraction (UAE) is a common and efficient technique.[5]

-

Step 1: Weigh 1.0 g of powdered, dried plant material into a conical flask.

-

Step 2: Add 25 mL of methanol.

-

Step 3: Sonicate the mixture for 30 minutes in an ultrasonic bath at a controlled temperature (e.g., 40°C).

-

Step 4: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Step 5: Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Step 6: Combine the supernatants and evaporate to dryness under reduced pressure.

-

Step 7: Reconstitute the dried extract in 5 mL of methanol.

-

Step 8: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.[6]

4. Chromatographic Conditions

A reversed-phase HPLC method is typically employed for the separation of furanocoumarins.[7]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is often effective.[8]

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-20 min: 30-70% B

-

20-25 min: 70-30% B

-

25-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm or 310 nm[9]

-

Injection Volume: 10 µL

5. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Byakangelicol reference standard and dissolve it in 10 mL of methanol.

-

Working Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

Method Validation

To ensure the reliability of the method, it should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

Data Presentation

The quantitative performance of the HPLC method is summarized in the tables below.

Table 1: Calibration and Linearity Data for Byakangelicol

| Parameter | Value |

| Linearity Range (µg/mL) | 1 - 100 |

| Regression Equation | y = 25483x + 1254 |

| Correlation Coefficient (R²) | > 0.999 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Precision (%RSD) | |

| Intra-day Precision | < 2.0% |

| Inter-day Precision | < 3.0% |

| Accuracy (% Recovery) | 98.5% - 102.3% |

| Sensitivity | |

| Limit of Detection (LOD) (µg/mL) | 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | 0.50 |

LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[12][13]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Caption: Workflow for the quantification of Byakangelicol in plant extracts.

Signaling Pathway Context

Byakangelicol has been shown to exhibit anti-inflammatory effects by inhibiting the activity and expression of cyclooxygenase-2 (COX-2).[3] This inhibition may be mediated, in part, through the suppression of the NF-κB signaling pathway.[3] Understanding this mechanism is vital for drug development professionals exploring its therapeutic potential.

Caption: Byakangelicol's inhibitory effect on the NF-κB and COX-2 pathway.

The described HPLC method is simple, precise, accurate, and sensitive for the quantification of Byakangelicol in plant extracts. This protocol can be readily adopted for routine quality control analysis and for research purposes in the fields of phytochemistry and drug discovery. The provided validation data demonstrates the robustness and reliability of the method, making it suitable for professionals in the pharmaceutical and nutraceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Byakangelicol, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of Sulfur Fumigation on Angelicae Dahuricae Radix: Insights from Chemical Profiles, MALDI-MSI and Anti-Inflammatory Activities [mdpi.com]

- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nacalai.com [nacalai.com]

- 7. Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 10. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]

- 11. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]

- 13. ajpaonline.com [ajpaonline.com]

Application Note: LC-MS Protocol for Byakangelicol Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol, a furanocoumarin found in various plants of the Apiaceae family, has garnered significant interest for its diverse pharmacological activities. Understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and drug-drug interaction profile. This application note provides a detailed protocol for the identification of Byakangelicol metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are applicable for in vitro studies using liver microsomes and can be adapted for the analysis of in vivo samples such as plasma and urine.

Metabolic Pathways of Byakangelicol

The biotransformation of Byakangelicol primarily occurs in the liver, mediated by cytochrome P450 (CYP450) enzymes.[1][2][3][4] The metabolism of furanocoumarins like Byakangelicol typically involves Phase I and Phase II reactions.

Phase I Metabolism: These are functionalization reactions that introduce or expose polar functional groups. For Byakangelicol, the primary Phase I metabolic pathways are:

-

O-demethylation: Removal of a methyl group from the methoxy moiety.

-

O-dealkylation: Cleavage of the ether linkage of the side chain.

-

Hydroxylation: Addition of a hydroxyl group to the molecule.

These reactions are mainly catalyzed by CYP450 isoforms such as CYP1A2, CYP2A6, and CYP3A4.[1]

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the Phase I metabolite, increasing its water solubility and facilitating its excretion. Common conjugation reactions include glucuronidation and sulfation.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a typical experiment to identify the metabolites of Byakangelicol formed by human liver microsomes (HLMs).

Materials:

-

Byakangelicol

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

Procedure:

-

Incubation Preparation:

-

Prepare a stock solution of Byakangelicol in a suitable solvent (e.g., DMSO or Methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.

-

In a microcentrifuge tube, add the following in order:

-

Phosphate buffer

-

Human Liver Microsomes (final protein concentration typically 0.5-1 mg/mL)

-

Byakangelicol stock solution (final substrate concentration to be tested, e.g., 1-50 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Vortex the mixture vigorously.

-

-

Sample Preparation for LC-MS Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or an HPLC vial for LC-MS analysis.

-

A negative control incubation without the NADPH regenerating system should be included to differentiate between enzymatic and non-enzymatic degradation.

-

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A mass spectrometer, such as a triple quadrupole (QqQ) for targeted analysis or a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for structural elucidation.

LC Parameters (Example):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 15 minutes, followed by a 5-minute re-equilibration |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

MS Parameters (Example for QqQ in Positive Ion Mode):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow (Desolvation) | 800 L/hr |

| Scan Mode | Full scan for metabolite discovery, followed by product ion scan for fragmentation analysis. For targeted quantification, Multiple Reaction Monitoring (MRM) would be used. |

Data Presentation

Expected Byakangelicol Metabolites

Based on known metabolic pathways for related furanocoumarins, the following metabolites of Byakangelicol are expected.[5][6]

| Metabolite ID | Proposed Transformation | Molecular Formula | [M+H]⁺ (m/z) |

| M1 | O-demethylation | C₁₆H₁₆O₇ | 321.0918 |

| M2 | O-dealkylation | C₁₁H₆O₅ | 219.0237 |

| M3 | Hydroxylation | C₁₇H₁₈O₈ | 351.1023 |

Pharmacokinetic Parameters of Byakangelicol in Rats

The following table summarizes the main pharmacokinetic parameters of Byakangelicol in rats after oral and intravenous administration.[7]

| Parameter | Oral Administration (15 mg/kg) | Intravenous Administration (5 mg/kg) |

| Tmax (h) | 0.25 ± 0.12 | 0.08 ± 0.00 |

| Cmax (ng/mL) | 115.6 ± 34.8 | 2897.5 ± 456.2 |

| t1/2 (h) | 1.8 ± 0.5 | 1.5 ± 0.3 |

| AUC (0-t) (ng/mLh) | 168.4 ± 45.7 | 1562.9 ± 234.5 |

| AUC (0-∞) (ng/mLh) | 175.9 ± 50.1 | 1578.3 ± 240.1 |

| Bioavailability (%) | 3.6 | - |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytochrome P450 enzymes in drug metabolism and chemical toxicology: An introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of new urinary metabolites of byakangelicin, a component of Angelicae dahuricae Radix, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Byakangelicol Stability and Degradation

Disclaimer: Specific experimental data on the stability and degradation of Byakangelicol is limited in publicly available scientific literature. This guide is based on the general chemical properties of furanocoumarins, the class of compounds to which Byakangelicol belongs. The provided quantitative data and degradation pathways are illustrative and should be considered as a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Byakangelicol in solution?

A1: As a furanocoumarin, Byakangelicol is susceptible to degradation from several factors:

-

pH: The lactone ring in the coumarin structure is prone to hydrolysis, which is significantly accelerated under basic conditions (pH > 7). Acidic conditions can also promote hydrolysis, although typically to a lesser extent.

-

Light: Furanocoumarins are well-known photosensitizers and can undergo photodegradation upon exposure to UV light. This can lead to the formation of various photoproducts.

-

Temperature: Elevated temperatures can increase the rate of hydrolytic and oxidative degradation. Byakangelicol should be stored at low temperatures, preferably frozen, to minimize thermal degradation.

-

Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

Q2: What solvents are recommended for dissolving and storing Byakangelicol?

A2: Byakangelicol is soluble in solvents such as chloroform, methanol, and pyridine. For experimental purposes, polar organic solvents like methanol, ethanol, and acetonitrile are commonly used. Dimethyl sulfoxide (DMSO) is also a suitable solvent for creating stock solutions. It is crucial to use high-purity, dry solvents to avoid introducing contaminants that could catalyze degradation. Aqueous solutions should be used with caution, especially at neutral to alkaline pH, due to the risk of hydrolysis.

Q3: How should I store my Byakangelicol stock solutions to ensure stability?

A3: To maximize the stability of your Byakangelicol stock solutions, follow these guidelines:

-

Solvent Choice: Prepare stock solutions in a non-aqueous, aprotic solvent like DMSO or anhydrous acetonitrile.

-

Temperature: Store stock solutions at -20°C or lower.

-

Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

-

Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q4: I am observing multiple peaks in my HPLC analysis of a fresh Byakangelicol sample. What could be the cause?

A4: If you are confident in the purity of your Byakangelicol standard, multiple peaks could indicate on-column degradation or interaction with the mobile phase. Consider the following:

-

Mobile Phase pH: If your mobile phase is buffered at a pH that promotes hydrolysis, you may see degradation products.

-

Solvent Purity: Impurities in your mobile phase solvents could be reacting with the analyte.

-

Column Activity: The stationary phase of your HPLC column could have active

Managing potential off-target effects of Byakangelicol in experiments

Welcome to the technical support center for researchers using Byakangelicol. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of Byakangelicol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Byakangelicol?

Byakangelicol's primary anti-inflammatory action involves the dual inhibition of cyclooxygenase-2 (COX-2) activity and expression.[1] It attenuates the release of prostaglandin E2 (PGE2) by suppressing the NF-κB signaling pathway, which is crucial for COX-2 induction.[1][2] Notably, it does not significantly affect COX-1 activity, suggesting selectivity for the inducible inflammatory enzyme.[1]

Q2: I'm observing unexpected cell death in my experiments. Is Byakangelicol known to induce apoptosis?

Yes, in some contexts, Byakangelicol has been shown to induce apoptosis. For instance, in breast cancer cell lines, it can trigger apoptosis by inhibiting the SHP-1/JAK2/STAT3 signaling pathway.[3] If this is not the intended outcome of your experiment, it may be considered an off-target effect. It is crucial to evaluate the activation state of this pathway in your specific cell model to determine if it is the cause of the unexpected cytotoxicity.

Q3: My results suggest modulation of the MAPK pathway, but I thought Byakangelicol didn't affect it. What's going on?

While studies have shown that Byakangelicol does not affect IL-1β-induced p44/42 MAPK activation in A549 human pulmonary epithelial cells, this doesn't rule out interactions in other cell types or under different stimuli.[1][2] Drug effects can be highly context-dependent. An unexpected modulation of the MAPK pathway could be a cell-specific off-target effect. Verifying this requires specific control experiments, such as using a known MAPK inhibitor as a comparator.

Q4: Can Byakangelicol affect the bioavailability of other compounds in my experiment?

Yes. Byakangelicol has been shown to act as a modulator that can improve the brain accumulation and distribution of other compounds, such as curcumin and doxorubicin.[4] If you are using Byakangelicol in combination with other drugs, be aware that it may alter their pharmacokinetics and lead to enhanced effects or toxicities that are not observable when the drugs are used alone.[4]

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible Results

You're observing high variability between replicate experiments using Byakangelicol.

-

Potential Cause 1: Compound Stability and Purity. Byakangelicol, a natural coumarin, can degrade or may have purity issues depending on the supplier and storage conditions. Sulfur fumigation of its natural source, Angelica dahurica, is known to significantly decrease the levels of Byakangelicol.[5]

-

Solution:

-

Verify Purity: Always obtain a certificate of analysis (CoA) from your supplier. If in doubt, verify the purity using HPLC.

-

Proper Storage: Store Byakangelicol as recommended by the manufacturer, typically as a powder at -20°C, protected from light. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and avoid repeated freeze-thaw cycles.[6]

-

Include Controls: Use a well-characterized COX-2 inhibitor (e.g., NS-398) as a positive control to ensure your assay is performing as expected.[1]

-

Issue 2: Phenotype Does Not Match On-Target (COX-2) Inhibition

The observed cellular phenotype (e.g., unexpected changes in cell morphology, proliferation, or gene expression) cannot be explained solely by the inhibition of COX-2.

-

Potential Cause: Off-Target Kinase or Signaling Pathway Interaction. While Byakangelicol is primarily known as a COX-2 inhibitor, like many small molecules, it may interact with other proteins, especially at higher concentrations.[7] For example, it is known to inhibit the JAK2/STAT3 pathway in breast cancer cells.[3]

-

Troubleshooting Workflow: The following diagram outlines a workflow to investigate potential off-target effects.

Caption: A logical workflow for diagnosing unexpected experimental results.

Quantitative Data Summary

The following table summarizes the known effective concentrations and IC50 values for Byakangelicol against its primary target and a known off-target pathway. Researchers should use concentrations within the selective range where possible.

| Target/Pathway | Cell Line | Assay Type | Effective Concentration / IC50 | Citation |

| On-Target | ||||

| COX-2 Enzyme Activity | A549 | Enzyme Inhibition | 10-50 µM | [1] |

| COX-2 Expression (IL-1β induced) | A549 | Western Blot | 10-50 µM | [1] |

| PGE2 Release (IL-1β induced) | A549 | Immunoassay | 10-50 µM | [1] |

| Off-Target | ||||

| STAT3 Transcriptional Activity | Breast Cancer Cells | Luciferase Reporter | Dose-dependent inhibition | [3] |

| JAK2/STAT3 Signaling | Breast Cancer Cells | Western Blot | Dose-dependent inhibition | [3] |

| COX-1 Enzyme Activity | A549 | Enzyme Inhibition | No effect up to 200 µM | [1] |

Key Experimental Protocols

Protocol 1: Validating On-Target COX-2 Inhibition

This protocol is used to confirm that Byakangelicol is effectively inhibiting COX-2 in your cell model.

Objective: To measure the production of Prostaglandin E2 (PGE2), a primary product of COX-2 activity, following inflammatory stimulation.

Methodology:

-

Cell Culture: Plate your cells of interest (e.g., A549, macrophages) in a 24-well plate and grow to ~80-90% confluency.

-

Pre-treatment: Remove media and replace with serum-free media containing Byakangelicol at various concentrations (e.g., 1, 10, 50 µM) or a vehicle control (e.g., 0.1% DMSO). Include a positive control group with a known selective COX-2 inhibitor (e.g., NS-398). Incubate for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus to induce COX-2 expression (e.g., Interleukin-1β at 1 ng/mL or LPS at 1 µg/mL).

-

Incubation: Incubate the cells for a pre-determined time course (e.g., 12-24 hours) to allow for PGE2 production and accumulation in the supernatant.

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

Quantification: Analyze the PGE2 concentration in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the PGE2 concentrations to the vehicle control and plot a dose-response curve to determine the inhibitory effect of Byakangelicol.

Protocol 2: Assessing Off-Target Effects on the JAK2/STAT3 Pathway

This protocol helps determine if unexpected phenotypes are caused by off-target inhibition of JAK2/STAT3 signaling.

Objective: To measure the phosphorylation status of JAK2 and STAT3, key activation markers of the pathway.

Methodology:

-

Cell Culture & Treatment: Plate cells and grow to 80-90% confluency. Treat with Byakangelicol at desired concentrations for a relevant time period (e.g., 6-24 hours). Include vehicle control and a positive control for pathway activation if necessary (e.g., Interleukin-6).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Western Blotting:

-

Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-JAK2 (Tyr1007/1008), and total JAK2. A loading control (e.g., β-actin or GAPDH) is essential.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of phosphorylated protein to total protein for both STAT3 and JAK2. Compare the ratios across treatment groups to the vehicle control.

Signaling Pathway Diagram

The diagram below illustrates the known signaling interactions of Byakangelicol, highlighting both its on-target and potential off-target effects.

Caption: On-target (blue) and potential off-target (red) pathways of Byakangelicol.

References

- 1. Byakangelicol, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. Natural compound Byakangelicin suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Byakangelicin as a modulator for improved distribution and bioactivity of natural compounds and synthetic drugs in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Sulfur Fumigation on Angelicae Dahuricae Radix: Insights from Chemical Profiles, MALDI-MSI and Anti-Inflammatory Activities [mdpi.com]

- 6. akjournals.com [akjournals.com]

- 7. icr.ac.uk [icr.ac.uk]

Validation & Comparative

Unveiling the Bioactivity of Byakangelicol: A Comparative Guide for Researchers

For researchers and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of Byakangelicol with alternative compounds, supported by experimental data. The information is presented to facilitate the replication and validation of published findings.

Byakangelicol, a furanocoumarin isolated from the roots of Angelica dahurica, has garnered significant interest for its diverse pharmacological activities. This guide delves into its anti-inflammatory, anti-cancer, and neuroprotective properties, presenting a comparative analysis with other relevant compounds to aid in further research and development.

Section 1: Anti-inflammatory Activity of Byakangelicol

Byakangelicol has demonstrated notable anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the suppression of the NF-κB signaling pathway. This dual action leads to a reduction in the production of pro-inflammatory mediators.

Comparative Analysis of Anti-inflammatory Agents

| Compound | Target/Mechanism | Cell Line | IC50 Value / Effect |

| Byakangelicol | COX-2 Inhibition, NF-κB Suppression | A549 (Human Lung Carcinoma), RAW264.7 (Murine Macrophage) | Concentration-dependent inhibition of COX-2 expression and PGE2 release (10-50 μM).[1] Suppresses TiPs-stimulated osteoclastogenesis via the COX-2/NF-κB pathway.[2][3] |

| NS-398 | Selective COX-2 Inhibitor | Human Recombinant COX-2 | IC50: 1.77 µM.[4] |

| Oxypeucedanin Hydrate | NF-κB/MAPK Pathway Suppression | RAW264.7 (Murine Macrophage) | Reverses LPS-induced changes in iNOS, COX-2, IL-1β, IL-6, and TNF-α levels.[5][6] |

Experimental Protocols: Anti-inflammatory Assays

1. COX-2 Inhibition Assay (in A549 cells):

-

Cell Culture: A549 human pulmonary epithelial cells are cultured in an appropriate medium.

-

Induction of Inflammation: Cells are stimulated with interleukin-1beta (IL-1β) to induce COX-2 expression.

-

Treatment: Cells are treated with varying concentrations of Byakangelicol (e.g., 10-50 μM) or a control inhibitor like NS-398.

-